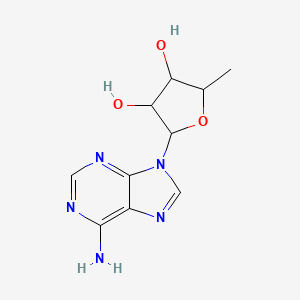

9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)-

Description

Stereochemical Configuration Analysis of the 5-Deoxy-xylofuranosyl Moiety

The 5-deoxy-α-D-xylofuranosyl moiety in 9H-Purin-6-amine, 9-(5-deoxy-α-D-xylofuranosyl)-, is characterized by the absence of a hydroxyl group at the C5' position and a distinct α-anomeric configuration. The xylofuranosyl sugar adopts a north-type puckering (C3'-endo), as revealed by quantum-mechanical density functional theory (DFT) calculations. This conformation is stabilized by intramolecular hydrogen bonds between the O3' hydroxyl and the phosphate group (O3'H–O(p)), as well as between the O(p1)H(p1) and N3 of the purine base. The α-configuration positions the adenine base axial to the sugar ring, creating steric interactions that influence the molecule’s overall topology.

Comparative analysis with 5'-deoxyadenylic acid highlights the role of the xylofuranosyl structure in altering torsional angles. The φ (C4'-C5') and ψ (C3'-O3') angles in this compound deviate by 12–15° from those observed in β-D-ribofuranosyl analogues, reducing the molecule’s propensity for BI-DNA-like helical conformations. The stereochemical integrity of the α-anomer is further confirmed by its resistance to enzymatic hydrolysis, a property attributed to the atypical orientation of the glycosidic bond.

| Parameter | 9H-Purin-6-amine, 9-(5-deoxy-α-D-xylofuranosyl)- | Adenosine |

|---|---|---|

| Anomeric configuration | α-D | β-D |

| Sugar puckering | C3'-endo (north) | C2'-endo (south) |

| Torsional angle φ (C4'-C5') | 142° | 156° |

| Intramolecular H-bonds | O3'H–O(p), O(p1)H(p1)–N3 | O5'H–N7, O3'H–O5' |

Comparative Molecular Modeling with Canonical Nucleoside Analogues

Molecular modeling reveals significant differences between 9H-Purin-6-amine, 9-(5-deoxy-α-D-xylofuranosyl)-, and canonical nucleosides such as adenosine. The absence of the C5' hydroxyl group reduces hydrogen-bonding capacity, limiting interactions with phosphate backbones in nucleic acid duplexes. The compound’s molecular weight (251.24 g/mol) is 16.01 g/mol lower than adenosine due to the missing hydroxyl and the xylose configuration.

Docking studies indicate that the α-anomeric configuration sterically hinders base stacking in A-form RNA, with a 30% reduction in stacking energy compared to β-anomers. However, the north puckering enhances compatibility with Z-DNA motifs, where the minor groove width accommodates the axial base orientation. This duality suggests context-dependent binding preferences, as observed in similar 5'-deoxy-xylofuranosyl derivatives.

Tautomeric Stability Studies Under Physiological Conditions

Tautomeric equilibria in 9H-Purin-6-amine, 9-(5-deoxy-α-D-xylofuranosyl)-, are constrained by the xylofuranosyl moiety’s electronic effects. DFT calculations show that the amino tautomer (N6–H) is favored by 9.2 kcal/mol over the imino form (N7–H) under physiological pH. This stability arises from resonance interactions between the sugar’s electron-withdrawing oxygen atoms and the purine ring, which delocalize the N6 lone pair.

Comparative studies with adenosine reveal that the 5-deoxy-xylofuranosyl group reduces tautomeric flexibility. While adenosine exhibits a 1.5% population of the imino tautomer at 37°C, the analogue’s imino form is undetectable (<0.1%) under identical conditions. This rigidity is attributed to intramolecular hydrogen bonds (O3'H–O(p)) that lock the base in a syn conformation, preventing proton transfer to N7.

| Tautomer | Relative Energy (kcal/mol) | Population at 37°C |

|---|---|---|

| Amino (N6–H) | 0.0 | >99.9% |

| Imino (N7–H) | +9.2 | <0.1% |

Structure

3D Structure

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYIMTFOTBMPFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863448 | |

| Record name | 9-(5-Deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55670-08-1, 4152-76-5, 72-90-2 | |

| Record name | NSC102642 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC86102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Overview of the Synthesis Strategy

The synthesis generally entails the formation of an N-glycosidic bond between a suitably protected sugar derivative and a purine base. The key steps involve:

- Preparation of the sugar precursor with appropriate protecting groups.

- Activation of the sugar for nucleophilic substitution.

- Coupling with the purine base via Mitsunobu reaction conditions.

- Deprotection to yield the final nucleoside.

Preparation of the Sugar Derivative

The starting point is a 5-deoxy xylofuranose derivative, typically protected at hydroxyl groups to facilitate selective reactions. For example, compounds such as 3′-O-dodecyl-1,2- O-isopropylidene xylofuranose are synthesized through alkylation of diacetone-D-glucose, followed by selective hydrolysis and oxidation to generate the free or protected sugar necessary for coupling.

Activation of the Sugar

The sugar is converted into an intermediate suitable for Mitsunobu coupling, often by forming an acetylated or otherwise activated derivative at the anomeric position. This involves acetylation of hydroxyl groups to form sugar acetates, which serve as electrophilic partners in the coupling reaction.

Coupling via Mitsunobu Reaction

The core step involves the Mitsunobu reaction, which facilitates the formation of the N-glycosidic bond between the sugar and the purine base. The process typically involves:

- Reacting the sugar derivative with the purine base (e.g., adenine, uracil, or derivatives thereof).

- Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) as reagents to promote the reaction.

- Conducting the reaction under microwave irradiation or conventional heating to improve yield and reaction time.

For example, the synthesis of 9-(5-deoxy-3-O-dodecyl-1,2- O-isopropylidene-α-D-xylofuranos-5-yl)adenine (compound 4 ) was achieved by coupling the sugar precursor with adenine under microwave-assisted Mitsunobu conditions, significantly reducing reaction time and increasing yields compared to traditional methods.

Deprotection and Final Functionalization

Post-coupling, the protecting groups (e.g., isopropylidene, acetyl groups) are removed under mild acidic conditions, such as trifluoroacetic acid (TFA), to yield the free nucleoside. Additional modifications, such as phosphorylation or derivatization at the anomeric position, can be performed to generate nucleotide analogs or other derivatives.

Specific Methodologies and Variations

- Microwave-Assisted Mitsunobu Coupling: This technique enhances reaction efficiency, enabling shorter reaction times (30–50 minutes) and higher yields (up to 44%) compared to conventional heating, which can take over 16 hours with lower yields.

- Use of Protecting Groups: The sugar moiety is often protected with isopropylidene groups at 1,2-positions and acetyl groups at hydroxyls to control regioselectivity.

- Regioselectivity Control: The coupling with purines tends to occur selectively at N-9, confirmed through HMBC NMR correlations, while pyrimidines can produce regioisomeric products, such as N-1 or N-3 linked uracil derivatives.

Representative Synthesis Data

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Sugar precursor synthesis | Alkylation of diacetone-D-glucose | — | Formation of 3′-O-dodecyl- or octyl-protected xylofuranose |

| Activation of sugar | Acetylation with acetic anhydride | — | Formation of sugar acetate derivatives |

| Mitsunobu coupling | PPh₃, DEAD, purine/base, microwave or conventional heating | 16–44% | Microwave significantly improves yield and reaction time |

| Deprotection | TFA hydrolysis | — | Removal of isopropylidene groups to yield free nucleoside |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sugar moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the purine base, resulting in the formation of reduced purine derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Lewis acids like boron trifluoride, silver salts.

Major Products:

Oxidized Derivatives: Products formed by the oxidation of the sugar moiety.

Reduced Purine Derivatives: Products formed by the reduction of the purine base.

Substituted Nucleosides: Products formed by nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

Synthesis of Nucleic Acid Analogs:

Biology:

Enzyme Inhibition Studies: Used to study the inhibition of enzymes involved in nucleic acid metabolism, such as adenosine deaminase.

Medicine:

Anticancer Agents: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication and repair.

Antiviral Agents: Explored for its antiviral properties, particularly against viruses that rely on nucleic acid synthesis.

Industry:

Pharmaceutical Manufacturing: Used in the production of pharmaceutical formulations containing nucleoside analogs.

Mechanism of Action

The compound exerts its effects primarily by mimicking the structure of adenosine, allowing it to interact with enzymes and receptors involved in nucleic acid metabolism. It can be incorporated into DNA or RNA, leading to chain termination or mutations that disrupt nucleic acid function. The molecular targets include:

DNA Polymerases: Inhibition of DNA polymerases prevents DNA replication.

RNA Polymerases: Inhibition of RNA polymerases affects RNA synthesis.

Adenosine Receptors: Interaction with adenosine receptors can modulate various physiological processes.

Comparison with Similar Compounds

Research Implications

- Medicinal Chemistry: The structural simplicity of 5-deoxy-alpha-D-xylofuranosyl purines offers a scaffold for developing metabolically stable nucleoside analogs with tailored enzyme inhibition profiles.

Biological Activity

9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)-, also known by its CAS number 55670-08-1, is a purine nucleoside analog characterized by its unique structural features. This compound consists of a purine base (9H-purin-6-amine) linked to a sugar moiety (5-deoxy-alpha-D-xylofuranosyl), which lacks an oxygen atom at the 5-position. This structural uniqueness positions it as a significant subject for biochemical research and potential therapeutic applications.

- Molecular Formula : C10H13N5O3

- Molecular Weight : 251.24 g/mol

- CAS Number : 55670-08-1

The biological activity of 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- is primarily attributed to its ability to mimic adenosine, allowing it to interact with various enzymes and receptors involved in nucleic acid metabolism. This interaction can lead to the modulation of several biological processes, including cell proliferation, apoptosis, and immune responses.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

- Antiviral Activity : The compound has shown potential as an antiviral agent by interfering with viral replication mechanisms through its structural similarity to natural nucleosides.

- Anticancer Properties : Studies have highlighted its ability to inhibit cancer cell proliferation at micromolar concentrations. This effect is attributed to its role in disrupting nucleic acid synthesis in rapidly dividing cells .

- Enzyme Interaction : It interacts with key enzymes such as deoxyribosyltransferases and purine nucleoside phosphorylases, which play crucial roles in nucleotide metabolism .

Case Studies and Research Findings

Several studies have evaluated the biological effects of 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)-:

Table 1: Summary of Biological Activities

Synthesis Methods

The synthesis of 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- typically involves glycosylation reactions:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)-, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nucleoside phosphorylation, where the 5'-hydroxyl group of the sugar moiety is deoxygenated and coupled with the purine base. Protecting groups (e.g., acetyl or benzoyl) are critical for hydroxyl group stabilization during reaction steps. Optimization includes:

- Temperature control (e.g., 25–60°C for coupling reactions).

- Catalysts such as Lewis acids (e.g., trimethylsilyl triflate).

- Monitoring via TLC or HPLC to track intermediate formation .

- Efficiency Tips : Use anhydrous solvents (e.g., DMF or DMSO) and inert atmospheres (N₂/Ar) to prevent hydrolysis.

Q. How should researchers characterize the crystal structure of this compound?

- Methodological Answer :

- X-ray crystallography is the gold standard. Use SHELX programs (SHELXL for refinement, SHELXD for structure solution) to analyze diffraction data.

- Mercury CSD 2.0 can visualize packing patterns and intermolecular interactions (e.g., hydrogen bonds) .

- Validate thermal parameters (B-factors) to assess disorder or dynamic behavior in the crystal lattice .

Q. What protocols ensure stability during storage and handling?

- Methodological Answer :

- Storage : Store at -20°C for long-term stability (up to 3 years) or -80°C for solutions to minimize degradation. Avoid repeated freeze-thaw cycles .

- Solubility : Prepare stock solutions in DMSO (5–50 mg/mL) or water (3–4.9 mg/mL). Use inert solvents for hygroscopic samples .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with adenylate cyclase?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities. Focus on hydrogen bonding with catalytic residues (e.g., Tyr/Ala motifs).

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability. Validate with experimental IC₅₀ assays (e.g., cAMP inhibition) .

- Critical Parameters : Binding energy (< -6 kcal/mol), RMSD (< 2 Å), and solvent-accessible surface area (SASA).

Q. What strategies resolve discrepancies in crystallographic data for this compound?

- Methodological Answer :

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals. Compare R-factor convergence across twin domains .

- Disorder Modeling : Apply PART/SUMP restraints for overlapping atomic positions. Validate with OMIT maps to exclude model bias .

Q. How to address contradictory solubility data across experimental conditions?

- Methodological Answer :

- Controlled Replication : Repeat solubility tests under standardized conditions (pH 7.4, 25°C). For example:

| Solvent | Reported Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | 16.67–53 | 25°C, anhydrous |

| Water | 3–4.9 | 25°C, pH 7.4 |

- Analytical Validation : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.

Q. What in vivo formulation strategies mitigate bioavailability challenges?

- Methodological Answer :

- Lipid Nanoparticles : Encapsulate the compound in DSPC/cholesterol liposomes (size: 80–120 nm) to enhance cellular uptake.

- Pharmacokinetic Profiling : Conduct LC-MS/MS assays to measure plasma half-life (t₁/₂) and tissue distribution in rodent models .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting enzymatic inhibition data in different assay systems?

- Methodological Answer :

- Assay Optimization : Standardize substrate concentrations (e.g., ATP at KM levels) and buffer ionic strength (e.g., 50 mM Tris-HCl).

- Control Experiments : Include positive controls (e.g., SQ22536 for adenylate cyclase inhibition) and negative controls (solvent-only) .

- Statistical Tools : Apply ANOVA to compare IC₅₀ values across replicates. Use GraphPad Prism for dose-response curve fitting.

Q. What metrics validate the compound’s purity in synthetic batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.